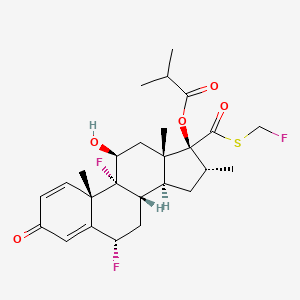

Fluticasone 21-Isobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluticasone 21-Isobutyrate is a synthetic glucocorticoid compound. It is a derivative of fluticasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is primarily used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fluticasone 21-Isobutyrate involves the esterification of fluticasone with isobutyric acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 50-60°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels .

化学反応の分析

Types of Reactions

Fluticasone 21-Isobutyrate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various degradation products.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This reaction involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction typically occurs at room temperature.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used. The reaction conditions vary depending on the desired product.

Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in halogenated compounds .

科学的研究の応用

Fluticasone 21-Isobutyrate is a synthetic corticosteroid derived from fluticasone, widely used to treat various inflammatory conditions. It is characterized by a fluorinated methyl sulfanyl group, enhancing its metabolic stability. This compound acts as a glucocorticoid receptor agonist, giving it significant anti-inflammatory activity.

Interactions and Synthesis

Interaction studies have shown that this compound may interact with various enzymes and receptors. The synthesis of this compound typically involves multi-step organic synthesis techniques. A notable advantage of these synthetic routes is the ability to produce the compound without extensive purification steps, enhancing efficiency and reducing costs.

Comparable Compounds

This compound shares structural similarities with several other corticosteroids:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fluticasone Propionate | Widely used for asthma; strong anti-inflammatory effects. | |

| Budesonide | Dual-action steroid with both anti-inflammatory and immunosuppressive properties. | |

| Mometasone Furoate | Potent topical corticosteroid; minimal systemic absorption. | |

| Triamcinolone Acetonide | Used in various formulations; effective anti-inflammatory agent. |

作用機序

Fluticasone 21-Isobutyrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of target genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

類似化合物との比較

Similar Compounds

Fluticasone Propionate: Another ester of fluticasone, commonly used in inhalers and nasal sprays.

Fluticasone Furoate: Known for its longer duration of action and used in combination with other drugs for treating asthma and COPD.

Uniqueness

Fluticasone 21-Isobutyrate is unique due to its specific ester linkage, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluticasone esters. This uniqueness can result in variations in potency, duration of action, and side effect profiles .

生物活性

Fluticasone 21-Isobutyrate is a derivative of fluticasone propionate, a potent synthetic glucocorticoid used primarily for its anti-inflammatory properties in treating various allergic and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.

This compound shares structural similarities with fluticasone propionate, characterized by a molecular formula of C22H25F3O4S and a molecular weight of approximately 525.64 g/mol. The compound's unique structural modifications influence its pharmacological profile and biological activity.

Mechanism of Action:

- Glucocorticoid Receptor Agonism: this compound exerts its effects primarily through activation of the glucocorticoid receptor (GR). This interaction leads to the transcriptional regulation of anti-inflammatory proteins while suppressing pro-inflammatory mediators.

- Inhibition of Cytokines: The compound inhibits the production and activity of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, contributing to its anti-inflammatory effects in tissues .

Biological Activity and Therapeutic Implications

This compound demonstrates significant biological activity in various clinical settings:

- Anti-Inflammatory Effects: The compound effectively reduces inflammation in conditions like asthma and allergic rhinitis. Studies indicate that it can lead to a decrease in airway hyperresponsiveness and an improvement in lung function parameters such as FEV1 (Forced Expiratory Volume in one second) .

- Immunosuppressive Properties: It may exhibit immunosuppressive effects that are beneficial in managing autoimmune conditions or preventing transplant rejection.

Case Study: Atrial Fibrillation Induced by Inhaled Fluticasone Propionate

A notable case involved a 15-year-old male who developed paroxysmal atrial fibrillation (AF) after using inhaled fluticasone propionate. The AF resolved upon discontinuation of the medication, suggesting a potential adverse effect linked to high-dose inhaled corticosteroids. This highlights the importance of monitoring cardiovascular responses in patients receiving glucocorticoids .

Randomized Controlled Trials

Several studies have evaluated the efficacy of fluticasone propionate (and by extension, its derivatives) in chronic obstructive pulmonary disease (COPD) and asthma management:

- Efficacy in COPD: A double-blind study demonstrated that fluticasone propionate significantly reduced exacerbation rates compared to placebo, with a median exacerbation rate dropping from 1.32 to 0.99 per year (P=0.026). Additionally, health status deterioration was less pronounced in patients receiving fluticasone .

| Treatment Group | Median Exacerbation Rate | Health Status Change |

|---|---|---|

| Fluticasone Propionate | 0.99/year | -2.0 units/year |

| Placebo | 1.32/year | -3.2 units/year |

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

特性

分子式 |

C26H33F3O5S |

|---|---|

分子量 |

514.6 g/mol |

IUPAC名 |

[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate |

InChI |

InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26-/m1/s1 |

InChIキー |

FLWQKNXBDAHGQO-NMKXIHRTSA-N |

異性体SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F |

正規SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。